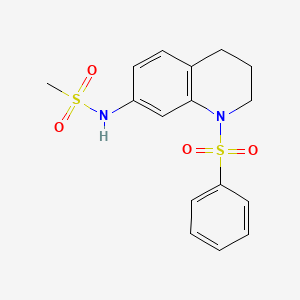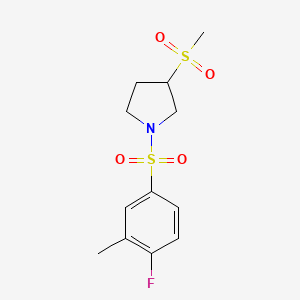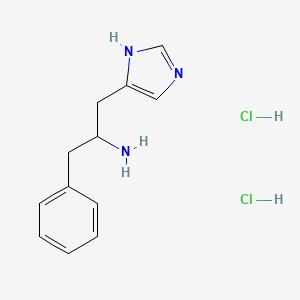![molecular formula C16H13N7O2 B2376986 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 2034416-04-9](/img/structure/B2376986.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a fascinating compound known for its unique structure and broad applications in various scientific fields. Its molecular framework combines a triazinone ring and a pyrazolo[1,5-a]pyrimidine moiety, which makes it a valuable subject of study in both synthetic organic chemistry and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions:
Formation of 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl intermediate: Starting with the appropriate benzo[d][1,2,3]triazine precursor, a series of functional group transformations (such as oxidation or nitration) yield the 4-oxo derivative.
Linking with ethyl group: A nucleophilic substitution reaction introduces the ethyl group onto the triazinone ring.
Pyrazolo[1,5-a]pyrimidine formation: The pyrazole ring is formed via cyclization reactions, followed by the attachment of the pyrimidine ring through condensation reactions.
Amidation reaction: The final carboxamide group is introduced using reagents like carbodiimides in amidation reactions under mild conditions.
Industrial Production Methods: Industrial synthesis may utilize advanced techniques like continuous flow reactors, which allow for better control of reaction conditions, higher yields, and faster production rates. Key factors include:
Optimization of reagent concentrations.
Efficient heat and mass transfer.
Recycling of solvents and catalysts to minimize waste.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Involves transformation into higher oxidation states, potentially altering functional groups like the triazinone ring.
Reduction: Reduction of the 4-oxo group to hydroxyl or even further to amines.
Substitution: Electrophilic or nucleophilic substitutions can occur on the triazinone and pyrazole rings.
Cyclization: Formation of additional rings through intra-molecular reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Sodium borohydride, hydrogen gas over palladium catalyst.
Substituting Agents: Halogenated compounds, strong acids or bases.
Major Products:
Various substituted derivatives of the compound.
Reduced analogs with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Acts as a probe or modulator in biological assays to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential as an anti-cancer, anti-inflammatory, or anti-microbial agent due to its unique binding properties with biological targets.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its stable yet versatile structure.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to interact with specific molecular targets:
Enzymatic Inhibition: Binds to active sites of enzymes, blocking their activity.
Signal Modulation: Interacts with cellular receptors, influencing signaling pathways.
DNA/RNA Interaction: May intercalate into nucleic acids, affecting gene expression and replication.
Comparación Con Compuestos Similares
N-(2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)ethyl)benzamide: Shares structural similarities but differs in biological activity and chemical properties.
2-(4-oxobenzo[d][1,2,3]triazol-3(4H)-yl)ethyl)quinoxaline-6-carboxamide: Exhibits similar synthetic routes and chemical reactions but has a different core structure affecting its applications.
Uniqueness:
The specific combination of triazinone and pyrazolo[1,5-a]pyrimidine rings makes N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide unique in terms of its chemical stability and versatility.
It provides a scaffold for developing new molecules with tailored properties for specific applications.
That should cover everything you need to know about this intriguing compound! How does that look to you?
Propiedades
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2/c24-15(12-10-19-22-8-3-6-17-14(12)22)18-7-9-23-16(25)11-4-1-2-5-13(11)20-21-23/h1-6,8,10H,7,9H2,(H,18,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYOQQKPNIXGBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=C4N=CC=CN4N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole](/img/structure/B2376911.png)


![2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide](/img/structure/B2376916.png)
![(E)-ethyl 4-oxo-3-(p-tolyl)-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2376917.png)






